Cas no 28524-64-3 (7-Amino1,2,4triazolo1,5-apyrimidine-6-carbonitrile)
7-Amino1,2,4triazolo1,5-apyrimidine-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- 1-HEPTANENITRILE, 2-METHYL-2-PENTYL-
- 2-Pentyl-2-methylheptanonitrile
- 6-cyano-6-methylundecane
- 6-Cyano-7-amino-1.2.4-triazolo< 2.3-a> pyrimidin
- 6-Cyano-7-amino-s-triazolo-< 1,5-a> pyrimidin
- BRN 2431564
- Heptanenitrile, 2-methyl-2-pentyl-
- NSC220101
- Propionitrile, 2,2-dipentyl-
- Propionitrile,2-dipentyl-
- Undecane, 6-cyano-6-methyl-
- Z274585016
- NCGC00340168-01
- BS-37509
- 28524-64-3
- AKOS000678796
- CS-0216906
- AT12144
- STK789900
- MFCD07657833
- 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile(SALTDATA: FREE)
- EN300-6472316
- AB01268626-03
- 7-Amino1,2,4triazolo1,5-apyrimidine-6-carbonitrile
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- MDL: MFCD07657833
- Inchi: 1S/C6H4N6/c7-1-4-2-9-6-10-3-11-12(6)5(4)8/h2-3H,8H2
- InChI Key: NBWNGUDSEUEFAE-UHFFFAOYSA-N
- SMILES: N12C(=NC=N1)N=CC(C#N)=C2N
Computed Properties
- Exact Mass: 160.04974415g/mol
- Monoisotopic Mass: 160.04974415g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 92.9Ų
7-Amino1,2,4triazolo1,5-apyrimidine-6-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 059822-250mg |
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
28524-64-3 | 95% | 250mg |
£105.00 | 2022-03-01 | |
| Fluorochem | 059822-1g |
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
28524-64-3 | 95% | 1g |
£176.00 | 2022-03-01 | |
| Fluorochem | 059822-5g |
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
28524-64-3 | 95% | 5g |
£576.00 | 2022-03-01 | |
| Apollo Scientific | OR450089-250mg |
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
28524-64-3 | 250mg |
£40.00 | 2025-02-20 | ||
| Apollo Scientific | OR450089-1g |
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
28524-64-3 | 1g |
£110.00 | 2025-02-20 | ||
| abcr | AB294351-1 g |
7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile; 95% |
28524-64-3 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB294351-5 g |
7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile; 95% |
28524-64-3 | 5 g |
€381.90 | 2023-07-20 | ||
| Chemenu | CM276138-1g |
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
28524-64-3 | 95% | 1g |
$288 | 2024-07-28 | |
| Chemenu | CM276138-5g |
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
28524-64-3 | 95% | 5g |
$778 | 2024-07-28 | |
| TRC | A634228-50mg |
7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
28524-64-3 | 50mg |
$ 190.00 | 2023-04-19 |
7-Amino1,2,4triazolo1,5-apyrimidine-6-carbonitrile Suppliers
7-Amino1,2,4triazolo1,5-apyrimidine-6-carbonitrile Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 7-Amino1,2,4triazolo1,5-apyrimidine-6-carbonitrile
Introduction to 7-Amino-1,2,4-triazolo-1,5-apyrimidine-6-carbonitrile (CAS No. 28524-64-3)
7-Amino-1,2,4-triazolo-1,5-apyrimidine-6-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 28524-64-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazoloapyrimidine class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of nitrogen atoms in its molecular framework imparts distinct chemical properties that make it a valuable scaffold for drug discovery and development.
The molecular structure of 7-Amino-1,2,4-triazolo-1,5-apyrimidine-6-carbonitrile consists of a fused ring system comprising a triazole ring connected to an apyrimidine ring. The presence of an amino group at the 7-position and a nitrile group at the 6-position enhances its reactivity and potential for further functionalization. Such structural features are often exploited in medicinal chemistry to modulate binding interactions with biological targets, thereby influencing pharmacological outcomes.
In recent years, 7-Amino-1,2,4-triazolo-1,5-apyrimidine-6-carbonitrile has been studied for its potential applications in the development of novel therapeutic agents. One of the most promising areas of research involves its use as a precursor in the synthesis of small-molecule inhibitors targeting various disease-related pathways. For instance, studies have explored its derivatives as kinase inhibitors, which play a crucial role in cancer therapy by interfering with aberrant signaling cascades.
Moreover, the compound has shown promise in antimicrobial applications. The triazoloapyrimidine scaffold is known to exhibit inhibitory effects against a range of bacterial and fungal pathogens. This is attributed to its ability to disrupt essential cellular processes such as DNA replication and protein synthesis. Recent advancements in computational chemistry have enabled researchers to design more potent derivatives of 7-Amino-1,2,4-triazolo-1,5-apyrimidine-6-carbonitrile by predicting optimal modifications that enhance binding affinity and selectivity.
The synthesis of 7-Amino-1,2,4-triazolo-1,5-apyrimidine-6-carbonitrile involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclocondensation reactions between appropriate precursors followed by functional group transformations. The introduction of the nitrile group at the 6-position is typically achieved through cyanation reactions, which can be performed under various conditions depending on the chosen reagents and catalysts.
From a pharmacokinetic perspective, derivatives of 7-Amino-1,2,4-triazolo-1,5-apyrimidine-6-carbonitrile have been investigated for their metabolic stability and bioavailability. Structural modifications aimed at improving solubility and reducing susceptibility to enzymatic degradation have been key focus points in optimizing drug-like properties. Advances in biocatalysis have also facilitated the development of greener synthetic methods for producing this compound and its analogs.
The role of 7-Amino-1,2,4-triazolo-1,5-apyrimidine-6-carbonitrile in combinatorial chemistry is another area of interest. By serving as a versatile building block, it enables the rapid generation of libraries of compounds for high-throughput screening (HTS). This approach has accelerated the discovery process by allowing researchers to identify lead compounds with desired biological activities more efficiently.
In conclusion,7-Amino-1,2,4-triazolo-1,5-pyrimidinecarboxylic acid amide (CAS No. 28524–64–3) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique chemical properties and biological relevance make it a valuable tool for developing novel therapeutic agents across multiple therapeutic domains. As research continues to uncover new applications for this compound and its derivatives,7-Amino-(CAS No.-)-64–3 will undoubtedly remain at the forefront of drug discovery efforts.
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